molecular formula C9H10Cl2F2N4 B2430981 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine;dihydrochloride CAS No. 2241128-05-0

5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine;dihydrochloride

Cat. No. B2430981
CAS RN: 2241128-05-0
M. Wt: 283.1
InChI Key: RKLBXSQCTDLJRD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The “difluoromethyl” part suggests the presence of a -CF2H group .


Synthesis Analysis

Difluoromethylation is a process that introduces a -CF2H group into a molecule. This process has seen significant advances in recent years, with various methods developed for different types of bonds (C(sp), C(sp2), C(sp3), O, N, or S). These methods include metal-based methods, Minisci-type radical chemistry, and reactions with difluorocarbene reagents .


Chemical Reactions Analysis

Difluoromethylation reactions have been studied extensively, particularly for their application in creating pharmaceutical compounds. These reactions often involve the transfer of a CF2H group to a C(sp2) site, either in a stoichiometric or catalytic mode .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the difluoromethyl group, the arrangement of the pyrazole and pyridine rings, and any additional functional groups .

Scientific Research Applications

Synthesis Methods

  • Efficient Synthesis Techniques : Novel series of heterocyclic compounds including derivatives similar to 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine; dihydrochloride have been synthesized through various methods. For instance, Marangoni et al. (2017) describe a simple method for synthesizing N-substituted heterocyclic compounds, which could be analogous to the synthesis of 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine; dihydrochloride (Marangoni et al., 2017).

  • Practical and Scalable Synthesis : Rageot et al. (2019) developed a scalable and practical synthesis method for 4-(difluoromethyl)pyridin-2-amine, a key intermediate for kinase inhibitors. This method could potentially be applied or adapted for the synthesis of 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine; dihydrochloride (Rageot et al., 2019).

Potential Applications in Anticancer Research

  • Anticancer Activity : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which showed promising anticancer activity. This suggests that compounds like 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine; dihydrochloride may also have potential applications in anticancer research (Chavva et al., 2013).

Research in Heterocyclic Chemistry

  • Heterocyclic Compounds Synthesis : Research by Revanna et al. (2013) and Toche et al. (2008) involves the synthesis of various fluorinated heterocyclic compounds. These studies contribute to the understanding of chemical reactions and properties relevant to compounds like 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine; dihydrochloride (Revanna et al., 2013), (Toche et al., 2008).

  • Structural Studies and Applications : Amarasekara et al. (2009) explored the structural tautomerism of certain heterocyclic Schiff bases. Understanding these structural aspects can be crucial for developing and applying compounds like 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine; dihydrochloride in various fields (Amarasekara et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, difluoromethyl groups are often introduced into molecules to enhance their pharmaceutical properties, such as metabolic stability, solubility, and lipophilicity .

Future Directions

Difluoromethylation is a field of active research, particularly in the development of pharmaceuticals and agrochemicals. Future directions may include the development of more efficient and selective difluoromethylation methods, as well as the synthesis and testing of new difluoromethylated compounds .

properties

IUPAC Name

5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4.2ClH/c10-9(11)8-7(12)5-14-15(8)6-1-3-13-4-2-6;;/h1-5,9H,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLBXSQCTDLJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=C(C=N2)N)C(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2241128-05-0
Record name 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride
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